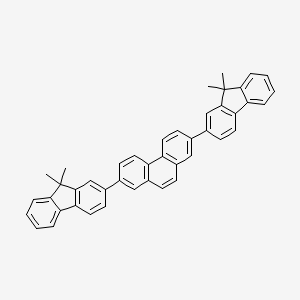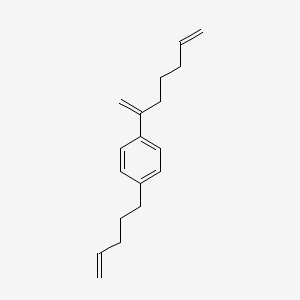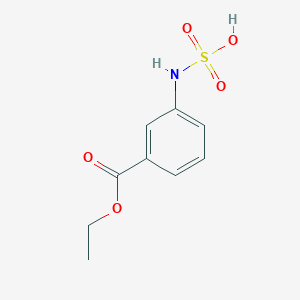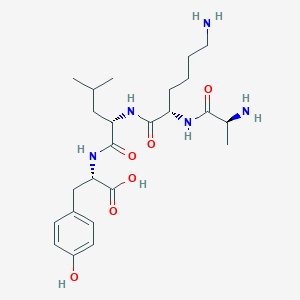
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluorene groups attached to a phenanthrene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene typically involves the coupling of 9,9-dimethyl-9H-fluorene derivatives with phenanthrene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Electronics: The compound’s stability and electronic characteristics make it suitable for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: While not as common, it can be used as a model compound in studies of polycyclic aromatic hydrocarbon interactions with biological systems.
Industrial Applications: It serves as a building block for the synthesis of more complex organic molecules used in various industrial processes.
Mécanisme D'action
The mechanism by which 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene exerts its effects is primarily related to its electronic structure. The compound can interact with other molecules through π-π stacking interactions, which are crucial in organic electronics. Its molecular targets and pathways involve the conduction of electrons or holes in semiconductor materials, making it an essential component in devices like LEDs and photovoltaic cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar applications but has different functional groups that affect its reactivity.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another related compound with applications in organic electronics.
Uniqueness
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is unique due to its specific structural arrangement, which provides distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronic devices.
Propriétés
Numéro CAS |
653599-48-5 |
|---|---|
Formule moléculaire |
C44H34 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
2,7-bis(9,9-dimethylfluoren-2-yl)phenanthrene |
InChI |
InChI=1S/C44H34/c1-43(2)39-11-7-5-9-35(39)37-21-17-29(25-41(37)43)27-15-19-33-31(23-27)13-14-32-24-28(16-20-34(32)33)30-18-22-38-36-10-6-8-12-40(36)44(3,4)42(38)26-30/h5-26H,1-4H3 |
Clé InChI |
OFCORRMCQLMXKE-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(Pyridin-3-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12519533.png)

![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)

![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)

![N-(2-{5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)-2-(4-methylphenyl)acetamide](/img/structure/B12519565.png)
![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)

![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
